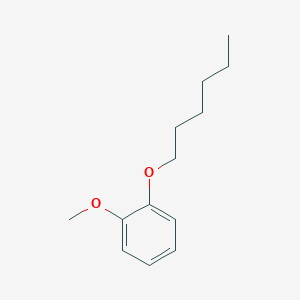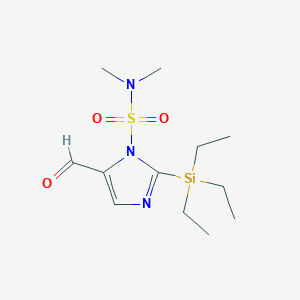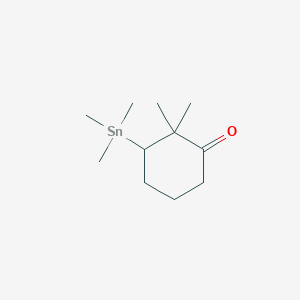
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one is an organotin compound characterized by a cyclohexane ring substituted with two methyl groups and a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with trimethylstannyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized cyclohexanones.
Scientific Research Applications
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds.
Biology: Organotin compounds, including this one, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one exerts its effects involves the interaction of the trimethylstannyl group with biological molecules. This interaction can disrupt cellular processes, leading to potential applications in medicine and toxicology. The molecular targets and pathways involved are still under investigation, but they likely include enzymes and other proteins that interact with organotin compounds.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclohexanone: Lacks the trimethylstannyl group, making it less reactive in certain chemical reactions.
Trimethylstannylcyclohexane: Similar structure but without the ketone group, affecting its chemical properties and reactivity.
Uniqueness
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one is unique due to the presence of both the trimethylstannyl and ketone groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
136577-35-0 |
|---|---|
Molecular Formula |
C11H22OSn |
Molecular Weight |
289.00 g/mol |
IUPAC Name |
2,2-dimethyl-3-trimethylstannylcyclohexan-1-one |
InChI |
InChI=1S/C8H13O.3CH3.Sn/c1-8(2)6-4-3-5-7(8)9;;;;/h6H,3-5H2,1-2H3;3*1H3; |
InChI Key |
RYFDHWLRVQJXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCCC1=O)[Sn](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


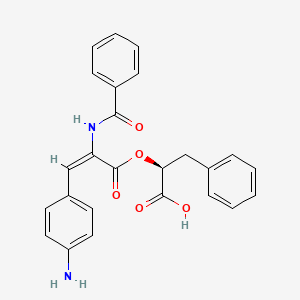
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
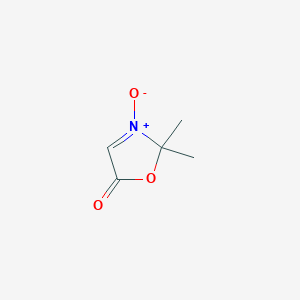

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
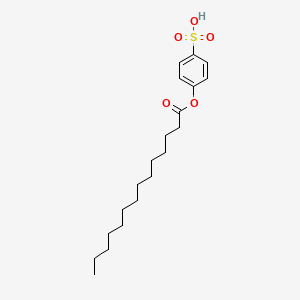
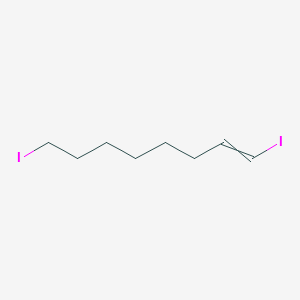
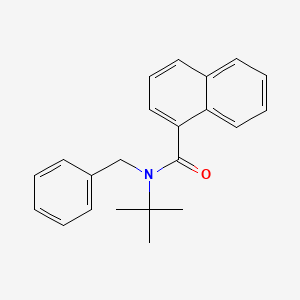
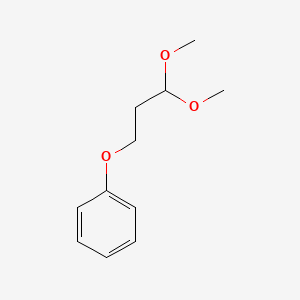
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
